

Spectroscopic and Spectrometric Characterization of 5-(Trifluoromethyl)indoline: A Technical Guide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)indoline

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This technical guide provides a detailed overview of the spectroscopic and spectrometric data for **5-(Trifluoromethyl)indoline**, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's analytical characterization.

Summary of Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-(Trifluoromethyl)indoline**.

Table 1: ¹H NMR Spectroscopic Data for **5-(Trifluoromethyl)indoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

Note: A visual representation of a ^1H NMR spectrum is available but detailed peak assignments and integrations are not provided in the source.

Table 2: ^{13}C NMR Spectroscopic Data for **5-(Trifluoromethyl)indoline**

Chemical Shift (δ) ppm
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available
Data not publicly available

Table 3: Mass Spectrometry Data for **5-(Trifluoromethyl)indoline**

m/z	Interpretation
Data not publicly available	-

Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative ^{13}C NMR and mass spectrometry data for **5-(Trifluoromethyl)indoline** could not be located. Researchers are advised to acquire this data experimentally for full structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for indoline derivatives. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of **5-(Trifluoromethyl)indoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- The ^1H NMR spectrum can be acquired on a 400 or 500 MHz NMR spectrometer.
- A standard single-pulse experiment is typically used.

- The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum can be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
- A wider spectral width is required compared to ^1H NMR (e.g., 0-200 ppm).
- Due to the lower natural abundance of ^{13}C , a larger number of scans is necessary to obtain a good signal-to-noise ratio (typically 1024 or more scans).
- Data processing is similar to that for ^1H NMR.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **5-(Trifluoromethyl)indoline** in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

2. Data Acquisition (Electron Ionization - EI):

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For GC-MS, a suitable capillary column (e.g., DB-5ms) is used to separate the compound before it enters the ion source.

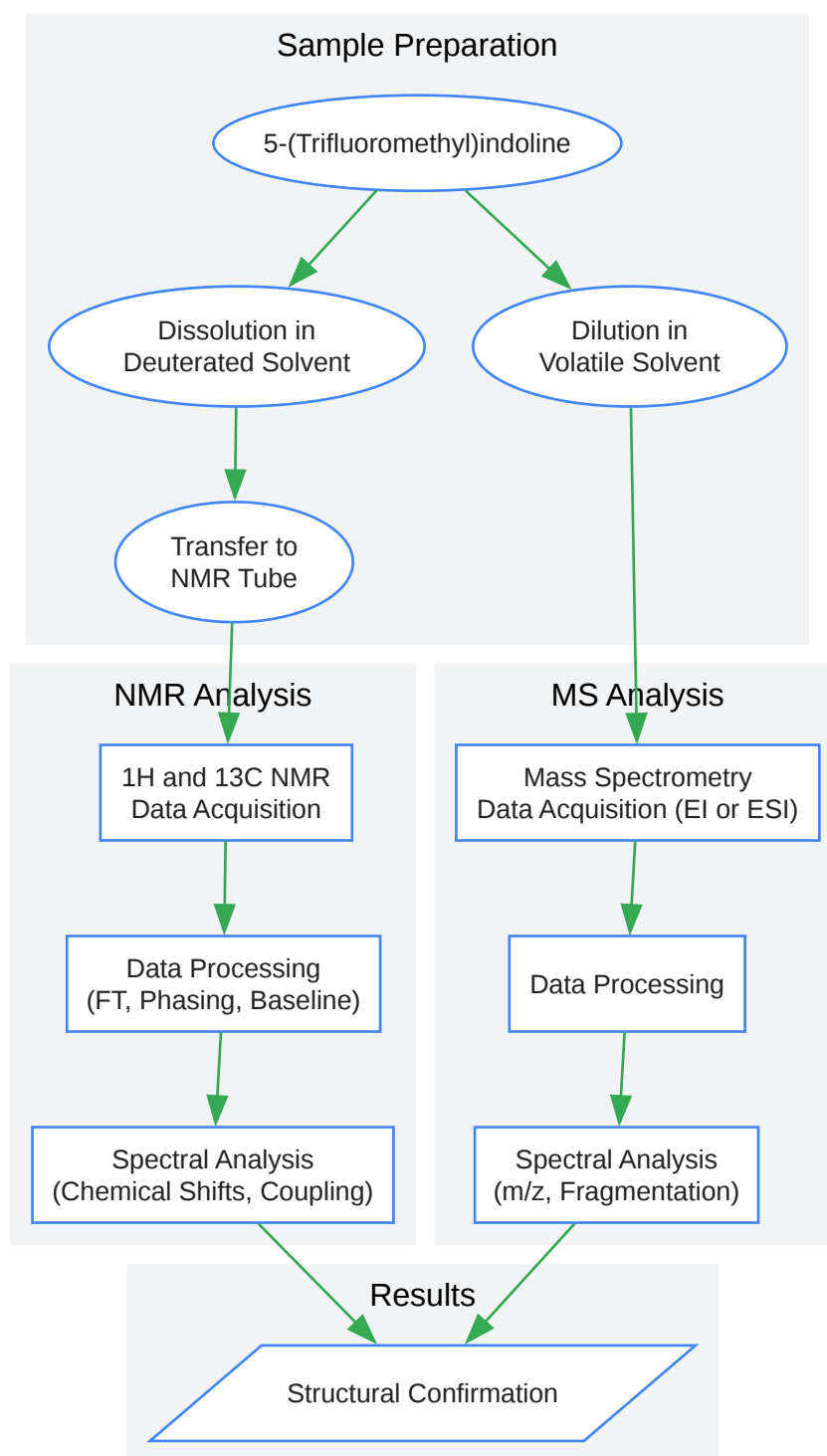
- In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

3. Data Analysis:

- The resulting mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound, as well as fragment ion peaks.
- The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **5-(Trifluoromethyl)indoline** is illustrated in the diagram below.



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Fig. 1: General workflow for spectroscopic analysis of **5-(Trifluoromethyl)indoline**.

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